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Compound of Interest

Compound Name:
3-Amino-3-(furan-2-yl)propanoic

acid

Cat. No.: B1269790 Get Quote

In the landscape of modern medicinal chemistry, the strategic incorporation of heterocyclic

scaffolds and non-proteinogenic amino acids is a cornerstone of rational drug design. 3-
Amino-3-(furan-2-yl)propanoic acid, a β-amino acid featuring a furan ring, represents a

compelling molecular building block at the intersection of these two domains. The furan moiety,

a five-membered aromatic heterocycle, is a prevalent feature in numerous clinically approved

drugs and biologically active compounds, prized for its ability to modulate pharmacokinetic

profiles, enhance receptor binding affinity, and serve as a bioisosteric replacement for phenyl

groups.[1][2][3]

When integrated into a β-amino acid structure, the furan ring imparts conformational rigidity

and specific electronic properties that can be exploited to create novel peptidomimetics,

foldamers, and small molecule therapeutics with enhanced metabolic stability and unique

biological activities.[4] This guide, intended for researchers and drug development

professionals, provides a comprehensive overview of the core chemical properties, synthetic

methodologies, and potential applications of 3-Amino-3-(furan-2-yl)propanoic acid,

grounding its utility in established scientific principles and experimental evidence.

Core Chemical and Physical Properties
The fundamental identity and characteristics of 3-Amino-3-(furan-2-yl)propanoic acid are

summarized below. This data, primarily sourced from comprehensive chemical databases,
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provides the foundational knowledge for its handling, characterization, and application in a

laboratory setting.[5]

Property Value Source

IUPAC Name
3-amino-3-(furan-2-

yl)propanoic acid
[5]

Synonyms

3-(2-Furyl)-beta-alanine, 3-

Amino-3-(2-furyl)propanoic

acid

[5]

CAS Number 73456-99-2 [5]

Molecular Formula C₇H₉NO₃ [5]

Molecular Weight 155.15 g/mol [5]

Monoisotopic Mass 155.058243149 Da [5]

Canonical SMILES C1=COC(=C1)C(CC(=O)O)N [5]

InChIKey
YIKVKIOGYSPIMP-

UHFFFAOYSA-N
[5]

Predicted XLogP3-AA -2.9 [5]

Hydrogen Bond Donors 2 [5]

Hydrogen Bond Acceptors 4 [5]

Synthesis and Characterization: A Proposed
Experimental Workflow
While numerous derivatives have been synthesized, a standardized, peer-reviewed protocol for

the direct synthesis of 3-Amino-3-(furan-2-yl)propanoic acid is not ubiquitously cited.

However, a logical and robust synthetic pathway can be constructed based on established

organic chemistry principles, particularly the Knoevenagel condensation followed by reduction

and amination. This approach offers a high degree of confidence due to its reliance on well-

understood and frequently published transformations.[6]
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Proposed Synthetic Pathway Visualization
The following diagram outlines a plausible two-step synthesis starting from commercially

available reagents.

Step 1: Knoevenagel Condensation

Step 2: Reductive Amination

Furan-2-carbaldehyde

3-(Furan-2-yl)propenoic acid

Pyridine, Piperidine

Malonic Acid

Ammonia Source
(e.g., NH4OAc)

3-Amino-3-(furan-2-yl)propanoic acid

Reducing Agent
(e.g., NaBH3CN)

Methanol

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 3-Amino-3-(furan-2-yl)propanoic acid.

Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-(Furan-2-yl)propenoic acid (Intermediate)

This procedure is adapted from a general method for the synthesis of substituted propenoic

acids.[6]

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and

magnetic stirrer, add pyridine (10 mL). To this, add malonic acid (8.9 mmol) and furan-2-

carbaldehyde (8.9 mmol).
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Catalysis: Add piperidine (2.7 mmol) dropwise to the mixture over 5 minutes. The addition of

a catalytic amount of a base like piperidine is crucial for deprotonating the malonic acid,

initiating the condensation cascade.

Reaction: Heat the mixture to 115 °C and stir for 4 hours. Monitor the reaction progress

using Thin Layer Chromatography (TLC).

Work-up and Isolation: After cooling, pour the reaction mixture into water (50 mL). Acidify the

solution with aqueous HCl to a pH of 5-6, which will cause the product to precipitate.

Purification: Filter the resulting precipitate and wash thoroughly with cold water to remove

residual pyridine and salts. The solid can be further purified by recrystallization from an

appropriate solvent system (e.g., ethanol/water) to yield pure 3-(furan-2-yl)propenoic acid.

The structure should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Step 2: Synthesis of 3-Amino-3-(furan-2-yl)propanoic acid (Final Product)

This step employs a reductive amination of the α,β-unsaturated carboxylic acid intermediate.

Reaction Setup: Dissolve 3-(furan-2-yl)propenoic acid (1 equiv.) in methanol in a round-

bottom flask.

Amine Addition: Add an ammonia source, such as ammonium acetate (approx. 5-10

equivalents), to the solution.

Reduction: Cool the mixture in an ice bath and slowly add a reducing agent like sodium

cyanoborohydride (NaBH₃CN) (approx. 1.5-2 equivalents) in portions. NaBH₃CN is the

reagent of choice as it is selective for the imine intermediate formed in situ and is stable in

protic solvents.

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The

progress should be monitored by TLC or LC-MS.

Quenching and Isolation: Carefully quench the reaction by adding dilute HCl to decompose

any remaining reducing agent. Adjust the pH to neutral or slightly basic to precipitate the

amino acid.
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Purification: The crude product can be purified by filtration and washing, or through ion-

exchange chromatography for higher purity. Final structural validation must be performed

using HRMS (High-Resolution Mass Spectrometry) and NMR to confirm the identity and

purity of 3-Amino-3-(furan-2-yl)propanoic acid.

Applications in Research and Drug Development
The true value of 3-Amino-3-(furan-2-yl)propanoic acid lies in its potential as a versatile

scaffold for generating novel therapeutic agents. The furan ring is a known pharmacophore

contributing to a wide array of biological activities.[3][7]

Antimicrobial Potential
Research into closely related derivatives has demonstrated significant antimicrobial activity.

Studies on 3-aryl-3-(furan-2-yl)propanoic acids, synthesized from similar intermediates, have

shown potent activity against the yeast-like fungi Candida albicans and suppressive effects on

bacteria such as Escherichia coli and Staphylococcus aureus at concentrations of 64 µg/mL.[6]

[8] This suggests that 3-Amino-3-(furan-2-yl)propanoic acid could serve as a key starting

material for the development of new antifungal and antibacterial agents, a critical area of

research given the rise of multidrug-resistant pathogens.

Neuroactive Compound Development
The structural motif of an amino acid linked to a heterocyclic ring is prominent in neuroscience

research. For instance, derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid

have been identified as potent and subtype-specific agonists at the glycine binding site of

NMDA receptors.[9] These receptors are crucial for synaptic plasticity, learning, and memory,

and their modulation is a key strategy for treating various neurological and psychiatric

disorders. The β-amino acid structure of 3-Amino-3-(furan-2-yl)propanoic acid offers a

different conformational profile compared to α-amino acids, providing a novel avenue for

designing NMDA receptor modulators with potentially unique selectivity and pharmacokinetic

properties.

Peptidomimetic and Materials Science Applications
As a non-proteinogenic β-amino acid, this compound is an ideal candidate for incorporation into

peptide sequences to create peptidomimetics.[4] These modified peptides often exhibit
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enhanced resistance to enzymatic degradation, leading to improved bioavailability and

therapeutic efficacy. The rigid furan ring can be used to induce specific secondary structures

(e.g., helices, turns) in peptide chains, making it a valuable tool for designing constrained

peptides that can target protein-protein interactions.

Conclusion
3-Amino-3-(furan-2-yl)propanoic acid is more than a simple chemical entity; it is a strategic

building block with significant potential for innovation in drug discovery and materials science.

Its synthesis from readily available precursors is feasible through established chemical

transformations. The inherent biological relevance of the furan scaffold, combined with the

unique structural properties of a β-amino acid, positions this compound as a valuable starting

point for developing novel antimicrobial agents, neuroactive drugs, and advanced biomaterials.

Further investigation into its chiral synthesis and biological evaluation is warranted to fully

unlock its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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